molecular formula C17H22N2O2 B7471815 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

カタログ番号 B7471815
分子量: 286.37 g/mol
InChIキー: VAZIOYDKXKNMGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the field of neuroscience research. The compound has shown promising results in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

作用機序

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide increases the levels of GABA in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This mechanism of action is similar to that of the commonly used antiepileptic drug vigabatrin.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to increase GABA levels in the brain, leading to increased inhibitory activity and a reduction in excitatory activity. This effect has been demonstrated in both animal models and human studies. In addition, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One advantage of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its specificity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is its potential for off-target effects, as it may inhibit other enzymes in addition to GABA aminotransferase. Additionally, the long half-life of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide may make it difficult to study the acute effects of the compound.

将来の方向性

There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide. One area of interest is the potential use of the compound in the treatment of addiction, as it has shown efficacy in reducing drug-seeking behavior in animal models. Another area of interest is the potential use of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide in combination with other drugs for the treatment of epilepsy, as it may enhance the efficacy of existing antiepileptic drugs. Finally, further studies are needed to fully understand the potential off-target effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide and to develop more specific inhibitors of GABA aminotransferase.

合成法

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide is synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with piperidine and cyclopropanecarbonyl chloride. The final compound is purified through crystallization and recrystallization.

科学的研究の応用

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, the compound has shown efficacy in reducing seizures in animal models of epilepsy, as well as reducing drug-seeking behavior in animal models of addiction. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to have anxiolytic effects in animal models of anxiety disorders.

特性

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-2-3-5-15(12)16(20)18-14-8-10-19(11-9-14)17(21)13-6-7-13/h2-5,13-14H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZIOYDKXKNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。